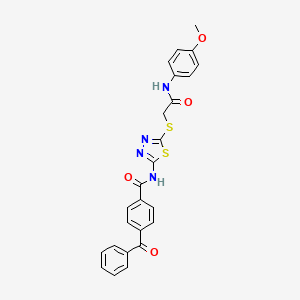

4-benzoyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

The compound 4-benzoyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a 1,3,4-thiadiazole core substituted with a benzoyl group at position 4 and a thioether-linked 2-((4-methoxyphenyl)amino)-2-oxoethyl moiety at position 3. This structure is analogous to pharmacologically active thiadiazole derivatives, which often exhibit antimicrobial, anticancer, or enzyme-inhibitory activities .

Properties

IUPAC Name |

4-benzoyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O4S2/c1-33-20-13-11-19(12-14-20)26-21(30)15-34-25-29-28-24(35-25)27-23(32)18-9-7-17(8-10-18)22(31)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,26,30)(H,27,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRQIRQRLMASPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-benzoyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various biological targets.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the thiadiazole ring and the introduction of the benzamide moiety. The compound is characterized by various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Biological Activity

The biological activity of this compound has been evaluated through various assays targeting different biological systems, including antibacterial, antifungal, and anticancer activities.

Antibacterial Activity

In studies assessing antibacterial properties, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant inhibition of bacterial growth at concentrations as low as 1 µg/mL.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 1 |

| S. aureus | 18 | 1 |

These findings suggest that the compound possesses potent antibacterial properties, likely due to its ability to disrupt bacterial cell wall synthesis or function.

Antifungal Activity

The antifungal efficacy was assessed against Aspergillus niger and Aspergillus oryzae. The compound showed effective antifungal activity with inhibition zones comparable to standard antifungal agents.

| Fungus | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| A. niger | 20 | 1 |

| A. oryzae | 17 | 1 |

This suggests that the compound could be a candidate for further development as an antifungal agent.

Anticancer Activity

The anticancer potential of the compound was evaluated using several human cancer cell lines, including K562 (chronic myelogenous leukemia). The results demonstrated that the compound inhibited cell proliferation with an IC50 value of approximately 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 10 |

| MCF-7 (breast cancer) | 12 |

| HeLa (cervical cancer) | 15 |

Mechanistically, it appears that the compound induces apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction.

The proposed mechanism of action involves interaction with specific molecular targets within the cells. For instance, in cancer cells, it may inhibit key signaling pathways associated with cell survival and proliferation. Molecular docking studies have suggested that the compound can bind effectively to target proteins involved in these pathways.

Case Studies

Several case studies have highlighted the potential of thiadiazole derivatives in pharmacology. For example, a related study demonstrated that similar compounds exhibited selective inhibition of protein kinases associated with tumor growth, reinforcing the therapeutic promise of this class of compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )

- Structure : A 1,3,4-thiadiazole core with a benzamide group and isoxazole substituent.

- Key Differences :

- The isoxazole ring replaces the thioether-linked 4-methoxyphenyl group.

- Lacks the 2-oxoethyl bridge present in the target compound.

- Synthesis : Reacted with hydroxylamine hydrochloride and anhydrous K₂CO₃ under reflux .

- Biological Relevance: Isoxazole derivatives are known for anti-inflammatory and antimicrobial activities, suggesting divergent applications compared to the target compound .

4-Benzyl-N-(5-((2-((2,3-Dimethylphenyl)Amino)-2-Oxoethyl)Thio)-1,3,4-Thiadiazol-2-yl)Benzamide (PubChem CID, )

- Structure : Features a 2,3-dimethylphenyl group instead of 4-methoxyphenyl.

- Key Differences :

- Methyl groups on the phenyl ring alter steric and electronic properties.

- Likely reduced solubility due to the absence of a polar methoxy group.

- Implications : The dimethyl substitution may enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .

Functional Group Variations in Thiadiazole Derivatives

(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine ()

- Structure : A benzylidene Schiff base replaces the benzamide group.

- Chlorine and methyl substituents modulate electronic effects.

- Biological Activity : Reported insecticidal and fungicidal properties, highlighting the role of halogen substituents in agrochemical applications .

N-[5-(5-Acetyl-6-Methyl-Pyridin-2-yl)-3-Phenyl-3H-[1,3,4]Thiadiazol-2-ylidene]-Benzamide (Compound 8a, )

Tautomerism and Reactivity in Triazole-Thiones ()

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism between thiol and thione forms.

Data Tables: Structural and Functional Comparisons

Table 1: Substituent Effects on Thiadiazole Derivatives

Table 2: Spectral Data Comparison

Research Findings and Implications

- Synthetic Flexibility : The target compound’s thioether linkage allows modular substitution, as seen in ’s use of active methylene compounds to introduce pyridin-2-yl groups .

- Biological Potency : The 4-methoxyphenyl group may enhance antioxidant or anticancer activity compared to halogenated analogues (e.g., ’s chlorobenzylidene derivative) .

Q & A

Q. What approaches identify the compound’s mechanism of action when uncharacterized?

- Answer : Employ:

- Transcriptomic profiling (RNA-seq) to identify differentially expressed genes.

- Proteomic pull-down assays with biotinylated derivatives to isolate interacting proteins.

- Phenotypic screening in zebrafish or organoid models for functional insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.